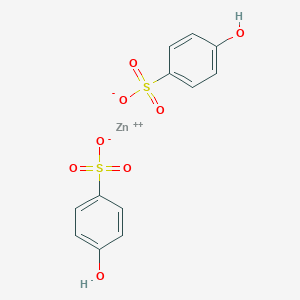

zinc;4-hydroxybenzenesulfonate

Description

Contextualization within Organometallic Chemistry and Sulfonate Salts

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic group and a metal. msu.edu While zinc;4-hydroxybenzenesulfonate (B8699630) contains both a metal (zinc) and organic moieties (phenolsulfonate), it is more precisely classified as a metal-organic coordination compound or a metal salt rather than a true organometallic compound, as there is no direct zinc-carbon bond. The interaction is between the zinc ion and the oxygen atoms of the sulfonate and hydroxyl groups.

Sulfonates are salts or esters of sulfonic acid, containing the functional group R-SO₃⁻. wikipedia.org These anions are the conjugate bases of strong sulfonic acids, making them weak bases. wikipedia.org Their stability and coordinating ability allow them to form complexes with a wide range of metal ions. wikipedia.org Arylsulfonates, like 4-hydroxybenzenesulfonate, feature a sulfonate group attached to an aromatic ring, which can influence the electronic properties and structure of the resulting metal complexes. t3db.ca

Historical Trajectories of Research on Arylsulfonate Complexes of Transition Metals

The study of coordination compounds dates back to the late 18th and 19th centuries with the discovery of compounds like Prussian blue and various metal-ammonia adducts, whose structures were not immediately understood. libretexts.orgwiley-vch.de The foundational work in the late 1880s and early 1890s by Alfred Werner, who studied metal halide complexes with ammonia, led to the modern theory of coordination chemistry. libretexts.org He proposed the concepts of coordination number and geometry, which are central to understanding these structures. libretexts.org

Significance of Zinc Coordination in Phenolsulfonate Chemical Systems

The zinc ion in phenolsulfonate systems acts as a Lewis acid, accepting electron pairs from the ligand to form coordination bonds. In the crystal structure of a related compound, hexaaquazinc(II) bis(4-hydroxybenzenesulfonate) dihydrate, the zinc(II) ion is not directly coordinated to the phenolsulfonate anion. nih.govresearchgate.net Instead, it exists as a hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺, where six water molecules are directly bonded to the central zinc atom in an octahedral geometry. nih.gov

Recent research has highlighted the importance of this coordination environment in applied contexts. For example, a 2023 study in Nature Communications demonstrated that using zinc phenolsulfonate as an electrolyte in zinc-based batteries can effectively regulate the solvation structure of hydrated zinc ions. nih.gov The study found that the conjugated phenolsulfonate anions participate in the hydrogen bond network, which minimizes the activity of water molecules coordinated to the zinc ion. This modulation of the coordination micro-environment improves the stability of the zinc/electrolyte interface, suppressing the formation of dendrites and other side reactions that typically degrade battery performance. nih.gov This work underscores how controlling the zinc coordination sphere in a phenolsulfonate system can lead to significant technological advancements. nih.gov

Overview of Current Academic Research Interests and Emerging Directions

Current research involving zinc and sulfonate-containing compounds is diverse, with significant interest in materials science, particularly for energy applications. The aforementioned research on zinc-based batteries exemplifies a key emerging direction, where modifying the electrolyte with additives like zinc phenolsulfonate helps control the coordination of hydrated zinc ions to enhance battery stability and lifespan. nih.gov This approach, focusing on solvation modulation and interface regulation, is seen as a promising principle for designing advanced electrolytes for high-performance batteries. nih.gov

Beyond this, the broader field of metal-sulfonate complexes continues to expand. Studies on novel zinc(II) sulfonate-phosphonates have revealed complex structures, including tetranuclear or dinuclear building blocks, indicating a rich structural chemistry. researchgate.net Furthermore, research into other transition metal arylsulfonate complexes continues to yield new catalytic systems. For instance, ferrocene-sulfonate ligands have been used to create palladium complexes that act as catalyst precursors for Suzuki-Miyaura cross-coupling reactions. acs.org

The synthesis of new zinc complexes with various functionalized organic ligands, such as those derived from benzenesulfonamides, is another active area. These studies often focus on the resulting photoluminescent and electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). mdpi.com The introduction of different substituents onto the ligands allows for fine-tuning of the electronic properties and performance of these materials. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation |

|---|---|

| Zinc;4-hydroxybenzenesulfonate | C₁₂H₁₀O₈S₂Zn |

| Zinc Phenolsulfonate | C₁₂H₁₀O₈S₂Zn |

| 4-hydroxybenzenesulfonic acid | C₆H₆O₄S |

| Hexaaquazinc(II) bis(4-hydroxybenzenesulfonate) dihydrate | Zn(H₂O)₆₂·2H₂O |

| Sodium 3-carboxy-4-hydroxybenzenesulfonate | C₇H₅NaO₆S |

| Zinc Carbonate | ZnCO₃ |

| Ferrocene | C₁₀H₁₀Fe |

| 1'-(Diphenylphosphino)ferrocene-1-sulfonate | Ph₂PfcSO₃⁻ |

| Palladium | Pd |

Structure

3D Structure of Parent

Properties

CAS No. |

127-82-2 |

|---|---|

Molecular Formula |

C6H6O4SZn |

Molecular Weight |

239.6 g/mol |

IUPAC Name |

4-hydroxybenzenesulfonic acid;zinc |

InChI |

InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |

InChI Key |

OVKSISLQQUYEAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |

boiling_point |

248 °F at 760 mmHg (decomposes) (USCG, 1999) |

Color/Form |

Colorless transparent crystals or white granular powder |

density |

greater than 1 at 68 °F (USCG, 1999) |

Other CAS No. |

127-82-2 |

physical_description |

Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |

Pictograms |

Irritant |

solubility |

Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Direct Reaction Synthesis Routes for Zinc;4-hydroxybenzenesulfonate (B8699630)

Direct reaction methods are a straightforward approach to synthesizing zinc;4-hydroxybenzenesulfonate, typically involving the combination of a zinc salt and 4-hydroxybenzenesulfonic acid in a liquid medium.

A common synthesis route involves the direct reaction of zinc salts, such as zinc chloride or zinc sulfate (B86663), with 4-hydroxybenzenesulfonic acid. smolecule.com This reaction is typically carried out in an aqueous solution under controlled conditions to facilitate the formation of the desired zinc salt. smolecule.com The fundamental reaction is a salt metathesis or substitution reaction where the zinc cation (Zn²⁺) replaces the hydrogen ion of the sulfonic acid group.

General Reaction Scheme: ZnX₂ + 2 C₆H₆O₄S → Zn(C₆H₅O₄S)₂ + 2 HX (where X = Cl⁻, SO₄²⁻/2, etc.)

The efficiency and yield of the direct reaction synthesis are highly dependent on several key parameters. Optimizing these conditions is crucial for maximizing product output and purity. Critical factors include:

Stoichiometry: The molar ratio of the zinc salt to 4-hydroxybenzenesulfonic acid must be carefully controlled to ensure complete reaction and minimize unreacted starting materials.

Temperature: Reaction temperature can influence the rate of reaction and the solubility of the product.

pH: The acidity of the solution can affect the stability of the reactants and the final product.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Precipitation-Based Synthesis Techniques

Precipitation methods offer an alternative route that often results in a solid product that can be easily separated from the reaction mixture. These techniques typically involve the reaction of a zinc-containing base with 4-hydroxybenzenesulfonic acid.

A widely used precipitation method involves reacting zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) with 4-hydroxybenzenesulfonic acid. smolecule.comnih.gov This is an acid-base neutralization reaction where the basic zinc oxide reacts with the acidic sulfonic acid to form the zinc salt (this compound) and water. quora.com The resulting product often precipitates out of the solution, allowing for separation. smolecule.com

Reaction with Zinc Oxide: ZnO + 2 C₆H₆O₄S → Zn(C₆H₅O₄S)₂ + H₂O

This method is advantageous as the byproduct is water, which simplifies the purification process.

Following the precipitation reaction, the solid product must be separated and purified. smolecule.com

Filtration: The crude this compound is separated from the reaction solvent via filtration. The collected solid, known as the filter cake, is then washed with a suitable solvent (often distilled water) to remove any soluble impurities. google.com

Recrystallization: For higher purity, recrystallization is employed. This process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving most impurities dissolved in the solvent. smolecule.com This process can be repeated to achieve the desired level of purity. The final product is often an octahydrate, a crystalline solid that loses its water of hydration at around 120°C. drugfuture.com

Precursor Chemistry and Synthetic Intermediates

The most common industrial method for producing 4-hydroxybenzenesulfonic acid is the direct sulfonation of phenol (B47542) with concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group on the phenol ring directs the incoming sulfonic acid group (-SO₃H) to the ortho and para positions.

A key aspect of this synthesis is the thermal rearrangement of the isomers. At lower temperatures, the reaction is under kinetic control and favors the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid. However, this isomer is sterically hindered and less stable than the para-isomer. By increasing the reaction temperature to around 100-110°C, the reaction becomes reversible and thermodynamically controlled, causing the ortho-isomer to rearrange into the more stable 4-hydroxybenzenesulfonic acid, which becomes the major product. chemicalbook.com

| Parameter | Details |

| Reactants | Phenol, Concentrated Sulfuric Acid |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Intermediate | 2-hydroxybenzenesulfonic acid (ortho-isomer) |

| Optimized Temperature | 100-110 °C |

| Reaction Time | 5-6 hours |

| Typical Yield | Up to 95% |

An alternative, though less common, synthetic route involves the hydrolysis of halogenated precursors like p-chlorobenzenesulfonic acid. guidechem.com

Summary of Synthetic Routes

| Method | Reactants | Reaction Type | Key Features |

| Direct Reaction | Zinc Salt (e.g., ZnCl₂, ZnSO₄), 4-Hydroxybenzenesulfonic Acid | Salt Metathesis | Performed in aqueous media; requires controlled conditions. smolecule.com |

| Precipitation | Zinc Oxide (ZnO) or Zinc Hydroxide (Zn(OH)₂), 4-Hydroxybenzenesulfonic Acid | Acid-Base Neutralization | Forms a solid precipitate; byproduct is water, simplifying purification. smolecule.comnih.govquora.com |

Role of Sodium 4-Hydroxybenzenesulfonate in Synthetic Pathways

Sodium 4-hydroxybenzenesulfonate serves as a versatile intermediate in various synthetic processes. Its utility stems from the reactivity of both its hydroxyl and sulfonate functional groups, allowing for its incorporation into a diverse range of chemical structures.

One key application of sodium 4-hydroxybenzenesulfonate is in the preparation of layered divalent transition metal benzenesulfonates. It is also utilized in the synthesis of luminescent ladder-like lanthanide coordination polymers. Furthermore, it is a precursor in the creation of new polynorbornene ionomers that feature fluorinated pendant benzenesulfonate (B1194179) groups. The synthesis of difluoromethyl sulfonates also employs 4-Hydroxybenzenesulfonic acid, a closely related compound, as a useful synthetic intermediate.

The synthesis of sodium 4-hydroxybenzenesulfonate itself can be achieved by reacting sodium carbonate with 4-hydroxybenzene sulfonyl chloride. The mechanism for this reaction is a nucleophilic substitution at the carbonyl group.

Integration of 4-Hydroxybenzenesulfonate Moiety in Complex Chemical Architectures (e.g., Phthalocyanines)

The integration of sulfonate groups, such as the 4-hydroxybenzenesulfonate moiety, into complex structures like phthalocyanines is a significant area of research due to the resulting compounds' enhanced solubility and potential applications in fields like photodynamic therapy. While direct integration of the 4-hydroxybenzenesulfonate moiety is not extensively detailed, the synthesis of sulfonated phthalocyanines provides a clear analogue for this process.

Two primary methods exist for the preparation of sulfonated phthalocyanines:

Use of a sulfonated precursor : In this method, a sulfonated starting material is used in the synthesis of the phthalocyanine (B1677752). For example, 4-sulfophthalic acid can be substituted for a portion of phthalic anhydride (B1165640) in the synthesis of copper phthalocyanine. google.com The degree of sulfonation in the final product is dependent on the proportion of the sulfonated precursor used. google.com

Direct sulfonation : This involves the direct sulfonation of a pre-formed phthalocyanine molecule by heating it with oleum (B3057394) or chlorosulfonic acid at elevated temperatures. google.com

A more recent, one-step solid-phase synthesis method has been developed for sulfonated cobalt phthalocyanine using a sulfonated phthalic anhydride mixture, which is noted as a greener and more efficient route. rsc.org This method avoids the significant waste acid pollution associated with direct sulfonation. rsc.org The synthesis and characterization of phthalocyanines with eight N-alkyl or N-aryl sulfonamide groups have also been described, starting from 4,5-diphenoxyphthalonitrile. researchgate.net

Advanced Synthetic Approaches and Process Intensification

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering advantages such as rapid reaction times, higher product purity, and improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of arylsulfonate derivatives.

The conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, is significantly enhanced by microwave irradiation. nih.gov Optimal conditions involve heating the bromide and sodium sulfite (B76179) in a mixture of THF:EtOH:H₂O at 160°C for 15 minutes. nih.gov This method has been shown to increase the yield of phenylalkyl sulfonyl chlorides from 19–23% with conventional heating to 60–65% with microwave assistance. nih.gov

Another notable application is the microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts. researchgate.net This process uses 2,4,6-trichloro- rsc.orgresearchgate.netconcordia.ca-triazine (TCT) as an activating agent and involves two microwave steps, avoiding the isolation of sulfonyl chlorides and simplifying purification. researchgate.net The reaction shows good functional group tolerance and is high yielding. researchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method |

| Phenylalkyl sulfonyl chloride synthesis | 24 hours heating, 19-40% yield nih.gov | 15 minutes irradiation, 50-65% yield nih.gov |

| Sulfonamide synthesis from sulfonic acid | Longer reaction times, lower yields researchgate.net | Two-step, 30 minutes total, high yields researchgate.net |

Solid-State Reaction Mechanisms for Arylsulfonate Compounds

In the context of arylsulfonate compounds, solid-phase synthesis has been employed to create complex structures and facilitate easier purification. For instance, a green and efficient one-step solid-phase synthesis of sulfonated cobalt phthalocyanine has been developed from a sulfonated phthalic anhydride mixture. rsc.org This method addresses the environmental concerns of traditional methods by eliminating waste acid. rsc.org The optimal conditions for this reaction were found to be a reaction temperature of 260°C for 3 hours with ammonium (B1175870) molybdate (B1676688) as a catalyst. rsc.org

Additionally, an efficient method for the synthesis of sulfonic esters from sulfonic acids or sodium sulfonates utilizes polymer-bound primary alkyl halides. This solid-phase approach allows for the straightforward synthesis and purification of the target arylsulfonate esters.

An X-ray crystallography analysis of triethylene glycol NALG sodium salt, an arylsulfonate derivative, revealed that it forms a dimer in the solid phase. This structural insight is crucial for understanding the reaction geometries and mechanisms in solid-state transformations involving arylsulfonate compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations

While a single-crystal X-ray diffraction study for the simple salt zinc;4-hydroxybenzenesulfonate (B8699630) is not widely available in public databases, extensive structural information can be gleaned from closely related compounds containing the 4-hydroxybenzenesulfonate anion. A notable example is the crystal structure of (4-hydroxybenzenesulfonate)-κ¹O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))bis(2-methoxyphenol)-κ²N,N,μ²O,O,κ²O,O)-(methanol)-cobalt(II) sodium(I) researchgate.netresearchgate.net.

This complex, which incorporates the 4-hydroxybenzenesulfonate molecule, has been successfully crystallized and its structure determined. The study provides critical data on the geometry and coordination behavior of the anion. The crystallographic parameters for this related structure are detailed below. researchgate.net

| Parameter | Value |

| Chemical Formula | C25H27CoN2NaO9S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| a (Å) | 12.8169(11) |

| b (Å) | 7.9965(7) |

| c (Å) | 25.597(2) |

| β (°) ** | 91.530(2) |

| Volume (ų) ** | 2622.5(4) |

| Z | 4 |

| Temperature (K) | 298 |

| CCDC No. | 2267022 |

This interactive data table provides the key crystallographic parameters for a complex containing the 4-hydroxybenzenesulfonate anion, as reported in the Cambridge Crystallographic Data Centre (CCDC) researchgate.net.

In this structure, the 4-hydroxybenzenesulfonate anion acts as a ligand, coordinating to the metal centers. Such studies are fundamental for understanding the intrinsic coordination preferences and structural roles of this sulfonate. Other related structures, such as zinc-hydroxy-sulfate-hydrates, also provide insights into the coordination environments of zinc with sulfate-type ligands, often showing both octahedral and tetrahedral geometries for the zinc cations mdpi.com.

The arrangement of molecules in a crystal is governed by a network of non-covalent forces known as supramolecular interactions. In crystals containing 4-hydroxybenzenesulfonate, hydrogen bonding and coordination bonds are the dominant forces dictating the crystal packing.

In the related cobalt(II) sodium(I) complex, the sodium center (Na+) is six-coordinated, with one of the coordination sites being occupied by an oxygen atom from the sulfonate group of the 4-hydroxybenzenesulfonate anion researchgate.net. This metal-sulfonate interaction is a key motif. Furthermore, the hydroxyl (-OH) group on the benzene (B151609) ring is a potent hydrogen bond donor. It can form strong intermolecular hydrogen bonds with sulfonate oxygen atoms of adjacent molecules or with solvent molecules (like water or methanol) that may be incorporated into the crystal lattice nih.gov.

Once a diffraction pattern is collected, the data must be processed to solve and refine the crystal structure. SHELXL is a widely used and powerful program for the refinement of crystal structures from single-crystal diffraction data researchgate.netresearchgate.net. The process involves using a least-squares method to minimize the difference between the observed diffraction intensities and those calculated from a model of the crystal structure.

Several challenges can arise during the refinement of zinc sulfonate crystal structures:

Coordination Sphere: Accurately modeling the coordination geometry around the zinc ion is critical. Zinc(II) can adopt various coordination numbers and geometries (typically tetrahedral or octahedral), and any disorder in the coordinating ligands must be properly accounted for.

Disorder: The sulfonate group (-SO₃⁻) can sometimes exhibit rotational disorder, where the group occupies multiple orientations within the crystal lattice. Modeling this requires specialized refinement techniques available in programs like SHELXL.

Hydrogen Atom Placement: Locating hydrogen atoms, particularly those on hydroxyl groups and water molecules, can be difficult from X-ray diffraction data alone. Their positions are crucial for a correct understanding of the hydrogen-bonding network. Refinement protocols often involve placing these atoms in calculated positions and refining them with constraints or restraints researchgate.net.

Twinning: Some crystals may grow as twins, which are intergrowths of two or more crystal domains with different orientations. SHELXL includes robust algorithms to handle and refine data from twinned crystals.

Successful refinement results in a precise and reliable model of the crystal structure, providing accurate atomic coordinates, bond lengths, and angles.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing information about molecular structure and bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. For zinc;4-hydroxybenzenesulfonate, the key expected vibrational modes can be assigned by analyzing spectra from analogous compounds like sodium 4-hydroxybenzenesulfonate dihydrate scispace.com and zinc sulfate (B86663) scispace.com.

The expected FT-IR absorption bands are:

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. In hydrated forms, this band also includes the stretching vibrations of water molecules scispace.comscispace.com.

C-H Aromatic Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹.

C=C Aromatic Stretching: Two or more sharp bands of variable intensity are expected between 1450 and 1600 cm⁻¹ due to the stretching of the carbon-carbon bonds within the benzene ring scispace.com.

S=O Asymmetric & Symmetric Stretching: The sulfonate group (SO₃⁻) gives rise to very strong and characteristic absorption bands. The asymmetric stretching typically occurs in the 1250-1150 cm⁻¹ range, while the symmetric stretching appears around 1080-1030 cm⁻¹ scispace.comresearchgate.net.

C-O Stretching: A strong band corresponding to the stretching of the phenolic C-O bond is expected around 1220-1230 cm⁻¹ scispace.com.

S-O Stretching: A band for the sulfur-oxygen single bond stretch is also present, often near 700-800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl, water) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| S=O Asymmetric Stretch (sulfonate) | 1150 - 1250 | Very Strong |

| C-O Stretch (phenolic) | 1220 - 1230 | Strong |

| S=O Symmetric Stretch (sulfonate) | 1030 - 1080 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 690 - 900 | Strong |

This interactive data table summarizes the primary FT-IR vibrational modes anticipated for this compound based on data from analogous compounds scispace.comscispace.comresearchgate.net.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and provides information on vibrational modes that involve a change in molecular polarizability. Symmetric vibrations and bonds involving non-polar character often produce strong Raman signals.

For this compound, Raman spectroscopy is particularly useful for characterizing the sulfonate group and the benzene ring.

Sulfonate Group Vibrations: The symmetric stretching of the S=O bonds in the sulfonate group gives rise to a very strong and sharp peak, typically around 1050 cm⁻¹. This band is often the most intense in the Raman spectrum of sulfonate-containing compounds researchgate.net.

Benzene Ring Modes: The aromatic ring has several characteristic Raman active modes. A strong "ring breathing" vibration, where the entire ring expands and contracts symmetrically, is expected near 1000 cm⁻¹. Other C-C stretching and C-H bending modes are also observed researchgate.net.

Low-Frequency Modes: In the solid state, Raman spectroscopy can also probe low-frequency lattice vibrations (typically below 300 cm⁻¹), which correspond to the collective motions of molecules or ions in the crystal lattice. These modes are sensitive to the crystal packing and polymorphism mdpi.com.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular symmetry and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state.

For this compound, ¹H and ¹³C NMR would primarily provide information about the organic 4-hydroxybenzenesulfonate ligand. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the aromatic region would display a characteristic AA'BB' system. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonate group. Upon complexation with zinc, slight shifts in these proton signals may occur due to changes in the electronic environment.

Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring. chemicalbook.com

Direct observation of the metal center is possible through ⁶⁷Zn NMR. However, ⁶⁷Zn is the only NMR-active zinc isotope and presents significant challenges for analysis. huji.ac.il Its low natural abundance (4.11%), low gyromagnetic ratio, and relatively large quadrupole moment result in low sensitivity and broad signal lines, often making detection with standard high-resolution NMR spectrometers difficult. huji.ac.ilpascal-man.com Consequently, ⁶⁷Zn NMR is most effective for small, symmetric zinc complexes or is performed using advanced solid-state NMR techniques at very high magnetic fields. researchgate.netrsc.orgnih.gov Solid-state ⁶⁷Zn NMR can provide valuable information about the local coordination environment of the zinc atom, including coordination number and geometry. pascal-man.comresearchgate.net

Table 2: Representative NMR Data for Related Species

| Nucleus | Compound/Moiety | Solvent | Chemical Shift (δ) ppm |

|---|---|---|---|

| ¹H | p-hydroxybenzoic acid - zinc sulphate complex researchgate.net | DMSO-d₆ | 10.33 (s, 1H), 7.78 (d, 2H), 6.81 (d, 2H) |

| ¹³C | 4-Hydroxybenzenesulfonic acid chemicalbook.com | Not specified | Data available in spectral databases. |

| ⁶⁷Zn | Various Zn-Amino Acid Complexes nih.gov | Solid-State | Isotropic shifts (δiso) range from 140 to 265 ppm. |

Complementary Thermal Analysis Techniques for Stability Assessment (e.g., TGA-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. wikipedia.org TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

For this compound, which often exists as a hydrate, a typical TGA thermogram would show an initial mass loss corresponding to the removal of water molecules of crystallization. This dehydration step is generally an endothermic process, which would be observed as a peak in the DTA curve. researchgate.net

Following dehydration, the anhydrous salt remains stable up to a higher temperature, at which point it begins to decompose. researchgate.net The thermal decomposition of transition metal sulfonates in an air atmosphere typically proceeds with the breakdown of the organic and sulfonate groups, ultimately yielding the corresponding metal oxide as the final solid residue. researchgate.netresearchgate.net In the case of this compound, the final product of decomposition in air is expected to be zinc oxide (ZnO). This decomposition is a complex process involving the breaking of C-S and C-C bonds and is often highly exothermic. researchgate.net

Table 3: Thermal Decomposition Data for Related Zinc Sulfonates

| Compound | Atmosphere | Dehydration Step(s) | Anhydrous Decomposition Onset | Final Product |

|---|---|---|---|---|

| Zinc Methanesulfonate Hydrate researchgate.net | Air | Occurs in two steps | ~440 °C | ZnO |

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) researchgate.net | Air | Begins at 70-120 °C (loss of 6 H₂O) | ~260 °C (loss of SO₃) | ZnO (via intermediate) |

| Zinc p-toluenesulfonate researchgate.net | Air | Not specified | Not specified | ZnO |

This systematic application of spectroscopic and thermal analysis techniques provides a detailed understanding of the structural and stability characteristics of this compound.

Computational Chemistry and Theoretical Modeling of Zinc;4 Hydroxybenzenesulfonate Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the zinc;4-hydroxybenzenesulfonate (B8699630) complex, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the atomic coordinates that correspond to the lowest energy state on the potential energy surface. Functionals like B3LYP or M06 are often used for such metal-organic systems, paired with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic distribution. nih.govrsc.org Upon optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles between the zinc(II) ion and the 4-hydroxybenzenesulfonate ligands would be established. These calculations would reveal the coordination environment of the zinc ion, for example, whether it adopts a tetrahedral or octahedral geometry, depending on the coordination with the sulfonate groups, hydroxyl groups, or water molecules. researchgate.net

Theoretical Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule (e.g., stretching, bending, and twisting of bonds). The results are often compared with experimental data from FT-IR and Raman spectroscopy to validate the computed structure. mdpi.com

Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific motions of the atoms. For zinc;4-hydroxybenzenesulfonate, this would help identify characteristic vibrations, such as the S=O and C-S stretching of the sulfonate group, the O-H bending of the hydroxyl group, and the vibrations associated with the Zn-O coordination bonds. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com For this compound, analysis would reveal that the HOMO is likely localized on the electron-rich parts of the organic ligand, such as the phenyl ring and the oxygen atoms, while the LUMO may be centered on the zinc ion and the antibonding orbitals of the ligand. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. bhu.ac.in

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound was not found. The values represent typical ranges for similar organic complexes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

Natural Bond Orbital (NBO) Theory for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intra- and intermolecular bonding interactions. wikipedia.org It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. In the this compound system, NBO analysis would quantify the charge transfer from the lone pairs of the oxygen atoms in the sulfonate and hydroxyl groups to the vacant orbitals of the zinc(II) ion. longdom.org This donor-acceptor interaction is key to understanding the nature and strength of the coordination bond. The analysis provides a "stabilization energy" (E(2)), where a larger value indicates a stronger interaction. researchgate.net NBO also calculates the natural charges on each atom, revealing the charge distribution within the complex. longdom.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale. For this compound, regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen atoms of the sulfonate and hydroxyl groups, indicating sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) would be found near the hydrogen atoms and, most significantly, the zinc(II) ion, highlighting sites for nucleophilic attack. bhu.ac.inproteopedia.org This map provides a clear picture of the charge distribution and its influence on the molecule's interactions. chemrxiv.org

Prediction and Calculation of Nonlinear Optical (NLO) Properties

Computational methods can predict the Nonlinear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. mdpi.com These properties are determined by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). Molecules with significant charge transfer, such as metal-organic complexes, often exhibit notable NLO responses. For this compound, the presence of an electron-donating hydroxyl group and an electron-withdrawing sulfonate group attached to the aromatic ring, coordinated to a metal center, suggests potential for NLO activity. DFT calculations would be used to compute the values of β and γ to assess its potential as an NLO material. rsc.org

Table 2: Illustrative Nonlinear Optical Properties (Note: This table is illustrative as specific data for this compound was not found.)

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Theoretical Models of Zinc(II) Ion Interactions with Organic Ligands and Biomimetic Models

Theoretical modeling is crucial for understanding how zinc(II) ions interact with organic ligands, particularly in biological systems. nih.gov Studies on biomimetic models, such as zinc complexes with amino acids or peptide fragments, use computational methods to investigate coordination geometries, binding affinities, and the role of the zinc ion in enzymatic catalysis. researchgate.netnih.gov In the context of this compound, theoretical models would explore the coordination preferences of the zinc(II) ion with the sulfonate and hydroxyl functional groups. Such models help predict the structure and stability of larger, more complex systems where this coordination motif might be present. nih.gov DFT calculations can determine the binding energies of the ligand to the zinc ion, providing insight into the stability of the complex. nih.gov

Based on a comprehensive review of available scientific literature, there are no specific computational chemistry or theoretical modeling studies focusing on the solvation structures and desolvation energies of the This compound system.

Research in the computational modeling of zinc ions is extensive, particularly within the context of aqueous zinc-ion batteries. These studies, employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide significant insights into the behavior of the hydrated zinc ion, Zn(H₂O)₆²⁺ rsc.orgchemrxiv.org. The primary goals of this body of research are often to understand and mitigate issues like dendrite formation and hydrogen evolution reactions at the zinc anode surface chemrxiv.orglbl.govnorthumbria.ac.uk.

Existing computational studies focus on the solvation environment of Zn²⁺ in the presence of various co-solvents, additives, and different anions such as sulfate (B86663), triflate, or chloride researchgate.netnd.eduresearchgate.net. For instance, research has quantified the binding energies between Zn²⁺ and molecules like water, ethylene (B1197577) carbonate, and various dipeptides to understand how these additives can displace water from the primary solvation shell rsc.orgresearchgate.net. Molecular dynamics simulations have been used to determine coordination numbers and the structure of the solvation sheath in these diverse electrolyte systems lbl.govresearchgate.netresearchgate.netresearchgate.net.

However, this extensive body of work does not include data or theoretical models for the specific interactions between zinc ions and the 4-hydroxybenzenesulfonate anion. Therefore, detailed research findings, data on solvation structures, and desolvation energies specific to the this compound system are not available in the current scientific literature.

Coordination Chemistry of Zinc with 4 Hydroxybenzenesulfonate Ligands

Nature of Zinc-Ligand Bonding in 4-Hydroxybenzenesulfonate (B8699630) Complexes

The interaction between zinc(II) ions and 4-hydroxybenzenesulfonate ligands primarily involves the oxygen atoms of the sulfonate group. This bonding is predominantly electrostatic in nature, characteristic of the interaction between a hard Lewis acid (Zn²⁺) and a hard Lewis base (the sulfonate oxygen atoms). The Zn-O bond lengths in these complexes typically fall within the range of 2.0 to 2.2 Å.

In addition to the primary coordination through the sulfonate group, the hydroxyl group of the ligand can also participate in coordination, particularly if it is deprotonated. This can lead to the formation of bridging ligands that link multiple zinc centers. The nature of the bonding can be further influenced by the presence of other ligands in the coordination sphere of the zinc ion.

Formation of Monomeric and Polymeric Coordination Architectures

The combination of zinc(II) ions and 4-hydroxybenzenesulfonate can result in the formation of both discrete monomeric complexes and extended polymeric structures. The final architecture is dependent on several factors, including the stoichiometry of the reactants, the solvent system used, and the presence of other coordinating species.

In monomeric complexes, a central zinc ion is typically coordinated to one or more 4-hydroxybenzenesulfonate ligands and other ancillary ligands, such as water or ammonia. These complexes are often soluble in common solvents.

Polymeric architectures arise when the 4-hydroxybenzenesulfonate ligand acts as a bridging unit between two or more zinc centers. This can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. The connectivity within these polymers is dictated by the coordination mode of the sulfonate group, which can coordinate in a monodentate, bidentate, or bridging fashion.

The zinc(II) ion, with its d¹⁰ electron configuration, does not have a ligand field stabilization energy preference for any particular coordination geometry. Consequently, it can adopt a variety of coordination numbers and geometries, with tetrahedral and octahedral being the most common. uu.nl

Tetrahedral Geometry: In many zinc complexes, the zinc ion is four-coordinate, exhibiting a tetrahedral geometry. This is often observed when the ligands are bulky, preventing the approach of additional ligands.

Octahedral Geometry: Six-coordinate zinc, with an octahedral geometry, is also frequently observed, particularly when smaller ligands, such as water, are present in the coordination sphere. nih.gov In a reported helical coordination polymer of zinc(II), the Zn(II) atom displays a distorted octahedral geometry. nih.gov

The specific coordination geometry adopted by the zinc(II) center in a 4-hydroxybenzenesulfonate complex is a delicate balance of steric and electronic factors.

Ancillary ligands, which are ligands other than the primary 4-hydroxybenzenesulfonate, play a crucial role in determining the final structure and properties of the zinc complexes.

Water Molecules: Water is a common ancillary ligand in these systems. Coordinated water molecules can satisfy the coordination requirements of the zinc ion and can also participate in hydrogen bonding, which helps to stabilize the crystal lattice.

Nitrogen-containing Heterocycles: Ligands such as pyridine, bipyridine, and phenanthroline are often used to introduce specific structural features or to modify the electronic properties of the zinc center. For instance, the use of a bridging ligand like 4,4'-bipyridine (B149096) can lead to the formation of extended coordination polymers. nih.gov

The choice of ancillary ligand can significantly influence the dimensionality and topology of the resulting coordination network.

Spectroscopic and Structural Correlates of Coordination Environments

A variety of spectroscopic and analytical techniques are employed to characterize the coordination environment of zinc in these complexes.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state. This is the most definitive method for determining the coordination geometry. |

| Infrared (IR) Spectroscopy | The stretching frequencies of the S=O and S-O bonds in the sulfonate group are sensitive to its coordination mode. Changes in these frequencies upon coordination can provide insights into how the ligand is bound to the zinc center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic zinc(II) complexes, ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can indicate the nature of the metal-ligand interaction. |

| UV-Visible Spectroscopy | While zinc(II) complexes are typically colorless, UV-Vis spectroscopy can be used to study the electronic transitions of the ligands and how they are affected by coordination to the metal center. |

These techniques, used in combination, allow for a comprehensive understanding of the structure and bonding in zinc 4-hydroxybenzenesulfonate complexes.

Tunable Lewis Acidity of Zinc(II) Cations through Ligand Design in Catalysis

The Lewis acidity of the zinc(II) ion is a key feature of its chemistry and is central to its role in catalysis. The strength of this Lewis acidity can be modulated by the nature of the ligands coordinated to the zinc center.

By carefully designing the ligand set, including the 4-hydroxybenzenesulfonate and any ancillary ligands, it is possible to fine-tune the electronic environment of the zinc ion. For example, electron-withdrawing groups on the ligands will increase the Lewis acidity of the zinc center, making it a more effective catalyst for certain reactions. Conversely, electron-donating groups will decrease its Lewis acidity.

This ability to tune the Lewis acidity of the zinc(II) cation is of significant interest in the development of new catalysts for a variety of organic transformations. anr.fr The strength of the Lewis acidity can be influenced by the charge of the zinc center and the nature and number of external ligands. anr.fr

Catalytic Applications and Mechanistic Investigations

Zinc;4-hydroxybenzenesulfonate (B8699630) as a Catalyst in Organic Transformations

The unique structure of zinc;4-hydroxybenzenesulfonate, which combines a Lewis acidic zinc center with a potential Brønsted acid-donating sulfonic acid group, suggests its potential utility in catalyzing a variety of organic reactions.

The development of novel synthetic pathways often relies on the design of catalysts with specific functionalities. The synthesis of this compound itself is typically achieved through the reaction of zinc salts, such as zinc chloride or zinc sulfate (B86663), with 4-hydroxybenzenesulfonic acid in an aqueous solution. Another method involves reacting zinc oxide with 4-hydroxybenzenesulfonic acid, followed by filtration and recrystallization. smolecule.com The presence of both a metal cation and a sulfonate group in one molecule offers a platform for developing bifunctional catalysts. Research in catalysis continues to explore compounds that can offer synergistic effects between different active sites, a role that this compound is theoretically suited to fill.

The zinc ion in this compound can function as a Lewis acid, accepting electron pairs to activate substrates. Zinc-based Lewis acids are known to be effective, earth-abundant, and have minimal toxicity. nih.gov Various zinc salts and complexes are reported as effective catalysts for reactions such as hydroamination. For instance, zinc triflate has been used to catalyze the intermolecular hydroamination of vinylarenes and anilines, where it activates the carbon-carbon double bond. researchgate.net Similarly, zinc benzoates have proven to be competent Lewis acid catalysts for converting esters and amino alcohols into oxazolines. nih.gov These reactions likely proceed through the activation of an ester by the Lewis acidic zinc center, followed by nucleophilic attack from the amino alcohol. nih.gov The zinc ion in this compound would be expected to exhibit comparable Lewis acidity, making it a potential catalyst for these and other acid-catalyzed transformations.

| Catalyst System | Reaction Type | Substrates | Key Finding |

| Zinc Triflate | Intermolecular Hydroamination | Vinylarenes and Anilines | Catalyst activates the C=C double bond via Lewis acid interaction. researchgate.net |

| Zinc Benzoates | Oxazoline Formation | Esters and Amino Alcohols | Comparable activity to zinc acetate (B1210297) analogues, demonstrating effective Lewis acid catalysis. nih.gov |

| ZnCo Double Metal Cyanides | Intermolecular Hydroamination | Phenylacetylene and 4-isopropylaniline | Highly active and recyclable heterogeneous catalyst with 99% yield. researchgate.net |

Strategies for Heterogenization of Sulfonated Catalysts

To enhance catalyst reusability, stability, and ease of separation, homogeneous catalysts are often immobilized on solid supports. This process, known as heterogenization, is particularly relevant for sulfonated catalysts used in industrial processes.

Silica (B1680970) is a popular support material due to its high surface area, stability, and porous structure. nih.gov Sulfonic acid groups can be tethered to a silica support to create a robust solid acid catalyst. beilstein-journals.org These materials are synthesized by the co-condensation of tetraethyl orthosilicate (B98303) and an organosilane containing a thiol group (like 3-mercaptopropyltriethoxysilane), followed by the oxidation of the thiol to a sulfonic acid group. nih.gov

Silica-supported sulfonic acids have demonstrated high activity in the esterification of levulinic acid with stoichiometric amounts of alcohols under mild conditions (75 °C). beilstein-journals.org The organic tethers that link the sulfonic acid groups to the silica support may help prevent the deactivation of the active sites, especially in the presence of water. beilstein-journals.org These catalysts are noted for their recyclability and high selectivity. nih.govbeilstein-journals.org

| Catalyst | Reaction | Conversion (%) | Time (h) | Temperature (°C) |

| Silica-Supported Arylsulfonic Acid | Esterification of Levulinic Acid | 94 | 2 | 75 |

| Mesostructured Silica with Organosulfonic Arms | Esterification of Levulinic Acid | 100 | 2 | 130 |

Data compiled from studies on the esterification of levulinic acid. beilstein-journals.org

Carbon-based materials derived from renewable biomass are attractive as catalyst supports because they are low-cost and abundant. praiseworthyprize.org Sulfonated carbon-based catalysts (SCCs) are prepared by carbonizing biomass (such as wood waste, corncob, or chitosan) and then sulfonating the material with sulfuric acid to introduce active -SO3H groups. researchgate.netupi.edunih.gov

These solid acid catalysts have shown high catalytic activity in a range of chemical reactions, including esterification, hydrolysis, and dehydration. praiseworthyprize.orgupi.edu For example, a sulfonated carbon catalyst derived from wood waste was successfully used for the hydrolysis of kempili pulp to produce glucose. upi.edu In the field of biofuels, SCCs are widely studied for the esterification of free fatty acids in biodiesel production, with one study achieving a 97.98% conversion of oleic acid. researchgate.net Despite their promising activity, improving the stability and reusability of these catalysts remains a key area of research. researchgate.net

| Carbon Source | Sulfonation Conditions | Acidity (mmol/g) | Application | Conversion/Yield |

| Wood Waste | 8N H2SO4, reflux 4h | 6.45 | Kempili pulp hydrolysis | 160.83 ppm glucose |

| Corncob | H2SO4, 100 °C, 5.78h | 1.14 | Not specified | 61.24% catalyst yield |

| Chitosan | Isoamyl nitrite-assisted sulfanilic acid | 2.04 | Fructose to HMF | 80.9% HMF yield |

| Murumuru Kernel Shell | H2SO4, 200 °C, 4h | Not specified | Oleic acid esterification | 97.2% conversion |

Data compiled from various studies on sulfonated carbon catalysts. researchgate.netupi.edunih.govrsc.org

Photo-catalytic Applications of Zinc-Containing Systems (e.g., CO2 Reduction)

The conversion of carbon dioxide (CO2) into valuable fuels and chemicals using sunlight is a promising strategy for mitigating climate change. Zinc-containing semiconductor materials, particularly zinc oxide (ZnO), have emerged as effective photocatalysts for CO2 reduction due to their wide bandgap, high electron mobility, low cost, and low toxicity. mdpi.com

The efficiency of photocatalytic CO2 reduction over ZnO is influenced by several factors, including particle size, morphology, and the presence of surface defects like zinc vacancies. mdpi.comacs.org Smaller ZnO particles generally lead to enhanced process efficiency. mdpi.com The photocatalytic process involves the adsorption of CO2 onto the catalyst surface and its subsequent reaction with electron-hole pairs generated by light absorption. mdpi.com

Research has shown that engineering zinc vacancies in ZnO-based heterostructures, such as ZnO/ZnIn2S4, can significantly improve performance. acs.org These vacancies enhance the separation and transfer of photogenerated charges, leading to a remarkable increase in CO2 reduction. One study reported a CO yield 27 times higher than that of the pristine material. acs.org The formation of intermediate species, such as basic zinc carbonate, on the catalyst surface is also believed to play a crucial role in the photoreduction mechanism. acs.org

| Photocatalyst | Key Feature | Main Product(s) | Yield/Enhancement |

| ZnO Nanoparticles | Varied particle size (18 nm - 5 µm) | CO, H2, CH4 | Efficiency enhanced with decreasing particle size. mdpi.com |

| ZnO Nanosheets | Porous with defect sites | Not specified | Higher activity due to zinc and oxygen vacancies. acs.org |

| ZnO/ZnIn2S4 Heterostructure | Enriched zinc vacancies | CO, CH4 | CO yield of 233 μmol g⁻¹, a 27-fold enhancement. acs.org |

Influence of Zinc Ion Centers on Photoelectron Transfer Properties

Currently, there is a lack of specific research detailing the influence of zinc ion centers within the this compound compound on photoelectron transfer properties. Photoelectron transfer is a fundamental process in photochemistry and photocatalysis, where an electron is transferred from a photoexcited molecule to an acceptor molecule. The role of the zinc ion center in mediating such processes in this specific compound has not been a focus of published research. General studies on zinc-containing materials, such as zinc oxides and various zinc complexes, have investigated their photocatalytic activities, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Detailed Mechanistic Studies of Catalytic Reactions (e.g., In Situ DRIFTS, DFT)

Bio-inspired Catalysis: Zinc Complexes as Enzyme Mimics in Hydrolysis Reactions

The concept of using zinc complexes as mimics for enzymes, particularly for hydrolysis reactions, is a well-established field of research. Zinc is a crucial element in the active sites of many hydrolytic enzymes, such as carbonic anhydrase and carboxypeptidase. Numerous studies have focused on synthesizing and characterizing zinc complexes that replicate the function of these natural enzymes. However, specific research demonstrating the use of this compound as a bio-inspired catalyst or an enzyme mimic for hydrolysis reactions is not found in the available literature. While the compound contains zinc, its potential to mimic the catalytic activity of zinc-containing enzymes in hydrolysis has not been a subject of detailed investigation.

Environmental Behavior and Ecotoxicological Research Non Mammalian Models

Environmental Fate in Aquatic Systems

The environmental behavior of zinc in aquatic systems is multifaceted, governed by various physicochemical processes that control its speciation, distribution, and bioavailability.

Once dissolved in water, zinc exists in various chemical forms, a phenomenon known as speciation. The predominant and most bioavailable form is the free hydrated zinc ion (Zn²⁺ or [Zn(H₂O)₆]²⁺) gov.bc.casciencelearn.org.nzunf.edu. However, this free ion readily forms complexes with a variety of organic and inorganic ligands present in natural waters nih.gov.

Inorganic ligands that complex with zinc include hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and sulfide (B99878) (S²⁻), forming species such as ZnOH⁺, ZnCO₃, and ZnS gov.bc.canih.gov. The prevalence of these inorganic complexes is highly dependent on the water's pH and alkalinity gov.bc.carsc.org. For instance, as pH increases above 7.5, zinc hydroxo and carbonato complexes become more dominant nih.gov. In saline environments, chloride complexes also become significant nih.gov.

Organic ligands, particularly dissolved organic matter (DOM) like humic and fulvic acids, play a crucial role in zinc speciation nih.govresearchgate.net. These organic molecules can form strong complexes with zinc, significantly reducing the concentration of the free zinc ion researchgate.net. Studies in various lakes and estuaries have shown that a large fraction of dissolved zinc, often greater than 95%, can be bound to these natural organic ligands researchgate.netuncw.edu. This complexation generally reduces the bioavailability and toxicity of zinc, as the organic-bound forms are less readily taken up by aquatic organisms kujnsr.comresearchgate.net. The strength and concentration of these ligands can vary, leading to a wide range of organically complexed zinc percentages in different aquatic environments uncw.edu.

A significant portion of zinc introduced into aquatic environments does not remain in the dissolved phase but is partitioned into suspended particles and bottom sediments gov.bc.ca. This partitioning occurs through sorption, a process that includes adsorption and precipitation . Zinc ions adsorb onto the surfaces of iron and manganese oxides, clay minerals, and organic materials . Dissolved zinc can also precipitate as zinc hydroxide, carbonate, or sulfide, or co-precipitate with iron and manganese oxyhydroxides .

The extent of zinc sorption is heavily influenced by environmental conditions such as pH and salinity . Sorption tends to be more significant at a pH greater than 7 and in low-salinity waters . For example, research has shown that zinc sorption to suspended solids can decrease from as high as 60-90% at pH 8 to less than 20% at pH 6 epa.gov.

Sorption is a reversible process, and desorption can release zinc from sediments and particulates back into the water column. Changes in environmental conditions, such as a decrease in pH or an increase in salinity, can favor desorption, thereby increasing the concentration of dissolved zinc . This dynamic equilibrium between sorption and desorption makes sediments a long-term source and sink for zinc in aquatic systems.

The mobility and bioavailability of zinc are not intrinsic properties but are strongly modulated by the chemistry of the water. rsc.orgnih.gov The most critical factors include pH, water hardness, dissolved organic matter (DOM), and salinity rsc.orgkujnsr.com.

pH: pH is a master variable controlling both zinc speciation and sorption. In acidic waters (low pH), zinc tends to remain in its dissolved, free ionic form (Zn²⁺), which is more mobile and bioavailable sciencelearn.org.nzresearchgate.net. As pH increases, zinc is more likely to form hydroxide and carbonate precipitates or adsorb to particles, reducing its bioavailability nih.gov. However, very high pH levels (8 to 9) can sometimes lead to conflicting results regarding toxicity waterquality.gov.au.

Hardness: Water hardness, which is primarily the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, has a significant effect on zinc toxicity. rsc.orgwaterquality.gov.au Increased hardness generally decreases zinc toxicity rsc.orgwaterquality.gov.aunih.gov. This is attributed to competition between the hardness cations (Ca²⁺ and Mg²⁺) and Zn²⁺ for binding sites on the surfaces of aquatic organisms, such as fish gills rsc.orgnature.org.

Dissolved Organic Matter (DOM): DOM, including humic and fulvic acids, can bind with zinc ions to form complexes rsc.org. This complexation reduces the concentration of the free Zn²⁺ ion, thereby lowering its bioavailability and mitigating its toxicity kujnsr.comresearchgate.netwaterquality.gov.au.

Salinity: In estuarine and marine environments, increasing salinity can influence zinc speciation and partitioning. Higher salinity can lead to the formation of zinc-chloride complexes and may also increase the desorption of zinc from sediments, potentially altering its bioavailability .

The interplay of these factors determines the ultimate ecological risk posed by zinc in a given aquatic system. Maximum toxicity is generally expected in freshwaters with low hardness, low pH, and low concentrations of dissolved organic carbon .

Ecotoxicological Studies in Aquatic and Terrestrial Organisms (Non-Mammalian)

While zinc is an essential micronutrient, elevated concentrations can be toxic to aquatic and terrestrial life gov.bc.casciencelearn.org.nz. Ecotoxicological studies are crucial for understanding the concentration thresholds at which adverse effects occur.

Zinc can cause both acute (short-term) and chronic (long-term) toxicity in a wide range of freshwater organisms gov.bc.ca. The primary mechanism of acute toxicity in fish is the disruption of ion regulation, particularly calcium uptake, at the gills, which can lead to hypocalcaemia gov.bc.cawaterquality.gov.au.

Toxicity values, often expressed as the concentration causing 50% mortality (LC50) or a 50% effect (EC50), vary widely among species and are heavily dependent on water chemistry waterquality.gov.au. Invertebrates such as cladocerans (e.g., Daphnia magna) and certain freshwater mussels are often among the most sensitive species waterquality.gov.auoup.comnih.gov. Reviews of acute toxicity data have reported values ranging from 51 µg/L for sensitive cladocerans to over 81,000 µg/L for more tolerant species, standardized to a hardness of 50 mg/L CaCO₃ waterquality.gov.auwaterquality.gov.au.

Chronic toxicity studies, which assess effects on endpoints like growth and reproduction over longer exposure periods, show adverse effects at lower concentrations than acute tests waterquality.gov.au. Chronic toxicity values for various fish, invertebrate, and algal species typically range from 10 µg/L to 1,000 µg/L waterquality.gov.au. For example, studies on the amphipod Hyalella azteca and the mussel Lampsilis siliquoidea have demonstrated high chronic sensitivity to zinc oup.com.

| Organism Type | Species | Endpoint | Concentration (µg/L) | Water Hardness (mg/L as CaCO₃) | Reference |

|---|---|---|---|---|---|

| Invertebrate (Cladoceran) | Ceriodaphnia dubia | 48-h LC50 | 51 - 81,000 (Range for N. American species) | 50 | waterquality.gov.au |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 162 | Soft Water | nature.org |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 869 | Hard Water | nature.org |

| Invertebrate (Amphipod) | Hyalella azteca | 96-h EC50 (without feeding) | 99 | Not Specified | oup.com |

| Invertebrate (Amphipod) | Hyalella azteca | 6-week Chronic EC20 | 35 | Not Specified | oup.com |

| Invertebrate (Mussel) | Lampsilis siliquoidea | 4-week Chronic EC20 | 66 | Not Specified | oup.com |

| Invertebrate (Mussel) | Velesunio angasi | Chronic EC10 | 21 | Extremely Soft | nih.gov |

Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. Zinc is an essential element, and aquatic organisms will actively accumulate it to meet metabolic needs . Organisms can also regulate their internal zinc concentrations to a certain extent when environmental levels exceed their requirements .

However, at elevated environmental concentrations, bioaccumulation can occur, with zinc concentrating in various tissues trjfas.org. In fish, zinc taken up from the water primarily accumulates in the gills, liver, and kidney, with lower concentrations typically found in muscle tissue trjfas.orgresearchgate.net. The pattern of accumulation can serve as an indicator of environmental contamination trjfas.org.

Bioaccumulation factors (BAF), which compare the concentration in an organism to the concentration in the water, for zinc in whole-body fish have been found to range from 4 to 966 epa.gov. Despite this, zinc is generally not considered to biomagnify, meaning its concentration does not systematically increase at successively higher trophic levels in the food chain nih.govnih.gov. Some studies suggest biomagnification of zinc is possible only in specific circumstances where dietary concentrations are below metabolic requirements nih.gov.

| Organism Type | Tissue | Bioaccumulation Factor (BAF/BF) Range | Observation | Reference |

|---|---|---|---|---|

| Fish (Freshwater and Saltwater) | Whole Body | 4 - 966 | Indicates accumulation from water. | epa.gov |

| Shellfish | Not Specified | 4 - 23,820 | Shellfish can accumulate very high levels of zinc. | epa.gov |

| Fish (General) | Gills, Liver, Kidney | Not Specified | These organs show the highest accumulation of zinc. | trjfas.org |

| Fish (General) | Muscle | Not Specified | Muscle tissue generally shows lower accumulation compared to other organs. | researchgate.net |

Mechanisms of Zinc Toxicity at the Cellular Level in Non-Mammalian Systems (e.g., Oxidative Stress)

Excess zinc (Zn) exposure in non-mammalian aquatic organisms triggers a cascade of toxic effects at the cellular level, primarily mediated by the induction of oxidative stress. researchgate.netresearchgate.net While zinc is an essential micronutrient, at concentrations exceeding homeostatic needs, it becomes highly toxic, leading to the overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻). cusat.ac.inmdpi.com This imbalance between the production of ROS and the organism's ability to detoxify these reactive intermediates disrupts normal cellular function and damages vital biomolecules. researchgate.net

The primary mechanisms of zinc-induced oxidative stress involve:

Generation of Reactive Oxygen Species (ROS): High intracellular zinc concentrations can lead to the displacement of redox-active metals like iron and copper from metalloproteins. This disruption can fuel Fenton-like reactions, generating highly reactive hydroxyl radicals. Studies on microalgae, such as Chlorella vulgaris, have demonstrated a significant, dose-dependent increase in ROS production upon exposure to elevated zinc levels. cusat.ac.inscispace.com In some cases, a 5-fold increase in ROS was observed compared to control groups. cusat.ac.in This overproduction of ROS is a key initiating event in zinc-induced cellular damage.

Impact on Antioxidant Defense Systems: Aquatic organisms possess enzymatic and non-enzymatic antioxidant systems to neutralize ROS. However, excessive zinc can overwhelm or inhibit these defenses.

Enzymatic Antioxidants: Key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are significantly affected. nih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified by CAT. mdpi.com Research on fish species, including Oreochromis niloticus, shows a complex response where low zinc concentrations may initially induce an increase in the activity and gene expression of these enzymes as a protective response. nih.gov However, higher concentrations lead to a significant decrease in their activity, compromising the cell's antioxidant capacity. nih.gov

Non-Enzymatic Antioxidants: Glutathione (GSH), a crucial non-enzymatic antioxidant, is also depleted under conditions of high zinc stress, further weakening the cell's defense against oxidative damage.

Lipid Peroxidation: The excessive ROS generated during zinc exposure attack polyunsaturated fatty acids in cell membranes, leading to a destructive process called lipid peroxidation. Malondialdehyde (MDA) is a major end-product of this process and is widely used as a biomarker for oxidative stress. researchgate.net Studies in various fish species have consistently shown a significant, dose-dependent increase in MDA levels in tissues like the liver and gills following zinc exposure, indicating substantial membrane damage. researchgate.netnih.gov

Cellular and Tissue Damage: The culmination of these oxidative events is significant cellular and tissue damage. In fish, the gills are a primary target for waterborne zinc, where it can cause destruction of the gill epithelium, leading to osmoregulatory failure and hypoxia. unf.eduillinois.edu The liver is another major target, with histological changes including hepatocyte degeneration, cellular swelling, and nuclear pycnosis observed in species like the Nile tilapia (Oreochromis niloticus). researchgate.net In microalgae, zinc toxicity can alter cell membrane permeability, inhibit photosynthesis, and ultimately suppress cell division and growth. cusat.ac.in

The following table summarizes the observed effects of zinc-induced oxidative stress in various non-mammalian organisms.

| Organism/Group | Key Oxidative Stress Markers | Observed Effects |

| Fish (Oreochromis niloticus, Carassius auratus) | Increased ROS, altered SOD & CAT activity, increased MDA, decreased GSH | Gill epithelial damage, liver histopathology (hepatocyte degeneration), DNA damage, impaired osmoregulation. researchgate.netnih.govresearchgate.net |

| Microalgae (Chlorella vulgaris, Coelastrella sp. BGV) | Increased ROS, H₂O₂, MDA; altered SOD & CAT activity | Inhibition of growth and photosynthesis, reduction in pigment content, altered cell membrane permeability. cusat.ac.inresearchgate.net |

| Invertebrates (Litopenaeus vannamei) | Altered SOD, AKP, MT gene expression | Impaired immune response, impacts on glycolysis. nih.gov |

Advanced Analytical Methodologies for Quantification and Speciation

Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography) for Compound Isolation

Chromatographic methods are fundamental for isolating zinc;4-hydroxybenzenesulfonate (B8699630) from complex sample matrices, enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): A rapid and reliable HPLC method has been developed for the determination of zinc;4-hydroxybenzenesulfonate (also known as zinc phenolsulfonate) in cosmetics. This method typically involves sample preparation through ultrasonic extraction with an acetonitrile (B52724) aqueous solution, followed by centrifugation and filtration. google.com The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a buffer and acetonitrile mixture. Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD). google.comsphinxsai.com This approach allows for the quantification of the entire compound. A study demonstrated excellent performance metrics, including high recovery rates and low detection limits in various cosmetic bases. google.com

Ion Chromatography (IC): Ion chromatography is another powerful technique, particularly for speciation analysis. Ion-pair chromatography has been specifically reported for the determination of zinc 4-hydroxybenzenesulfonate in cosmetic products. jst.go.jp Furthermore, IC methods can be tailored to quantify the zinc (Zn2+) cation separately. For instance, a method using a Dionex IonPac CS5A column with a pyridine-2,6-dicarboxylate (B1240393) (PDCA) eluent, followed by post-column reaction with 4-(2-pyridylazo) resorcinol (B1680541) (PAR) and visible absorbance detection, is effective for quantifying zinc in various samples. thermofisher.comthermofisher.cn This allows for the determination of the zinc content of the compound, complementing the analysis of the organic counter-ion.

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. When coupled with a separation technique like HPLC, it provides definitive identification.

High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, delivers accurate mass measurements that can confirm the elemental composition of the compound and its fragments. mdpi.com Studies on related zinc-sulfonamide complexes have shown that a characteristic fragmentation pathway involves the loss of a sulfur trioxide (SO3) molecule. mdpi.com The electron ionization mass spectrum of the 4-hydroxybenzenesulfonic acid ligand is also well-characterized, providing reference data for identifying this portion of the molecule. nist.gov

Advanced techniques like native electrospray ionization ion mobility mass spectrometry (ESI-IMS-MS) can be used to study the intact non-covalent complexes of zinc with organic ligands, providing insights into their structure and stability in a near-native state. mdpi.com

Electrochemical Methods for Detection and Redox Behavior

Electrochemical techniques offer a highly sensitive approach for quantifying the zinc ion component of the compound. These methods are based on the redox activity of the zinc ion.

One prominent method is square wave anodic stripping voltammetry (SWASV). nih.govresearchgate.net This technique involves a two-step process: an accumulation step where Zn(II) is preconcentrated onto the surface of a modified electrode at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the zinc to be oxidized and generate a current signal proportional to its concentration. nih.govresearchgate.net

For example, a method utilizing a multi-walled carbon nanotube modified carbon paste electrode in a Brinton Robinson buffer solution (pH 6) has demonstrated a wide linear response for Zn(II) from 0.02 to 10.00 μM, with a very low detection limit of 2.48 nM. nih.govresearchgate.net The study of how the peak current varies with the scan rate can indicate that the electrochemical mechanism is controlled by a surface adsorption process. nih.gov Such methods are valuable for trace analysis of the zinc content in samples containing this compound.

Coupled Analytical Techniques for Comprehensive Characterization and Speciation Analysis

The most comprehensive understanding of this compound is achieved by coupling separation techniques with powerful detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is a premier technique for the analysis of the 4-hydroxybenzenesulfonate anion. The HPLC separates the analyte from the matrix, and the mass spectrometer provides highly selective and sensitive detection, as well as structural information from fragmentation patterns. This is particularly useful for confirming the identity of the organic portion of the compound in complex samples.

Infrared Ion Spectroscopy: For detailed structural investigation, mass spectrometry can be coupled with infrared multiple photon dissociation (IRMPD) spectroscopy. This advanced technique has been used to probe the specific ligation and coordination environment of zinc ions with sulfonamide-containing ligands. mdpi.com By comparing the experimental IRMPD spectrum of the isolated complex with spectra predicted by quantum chemical calculations, it is possible to determine the precise atoms (e.g., oxygen from the sulfonyl group and nitrogen from a heterocyclic ring) that are binding to the zinc ion. mdpi.com This provides unparalleled detail on the molecular structure of the compound.

Interdisciplinary Research Themes and Emerging Applications

Role in Materials Science and Engineering

In materials science, zinc;4-hydroxybenzenesulfonate (B8699630) serves as a versatile component, primarily utilized for its stabilizing properties and as a constituent in the development of advanced functional materials. smolecule.com

Stabilizers: The compound is employed as a stabilizer in various industrial formulations. smolecule.com Its function is to prevent degradation and maintain the desired physical and chemical properties of materials over time.

Functional Materials: Research has explored the incorporation of the 4-hydroxy-benzene sulfonate anion into hybrid layered double hydroxides (LDHs) with zinc and aluminum. researchgate.net These hybrid materials are investigated for their thermal behaviors and potential technological applications, representing a class of functional materials where the organic sulfonate component plays a crucial role in defining the material's structure and properties. researchgate.netnih.gov

Applications in Energy Storage Systems